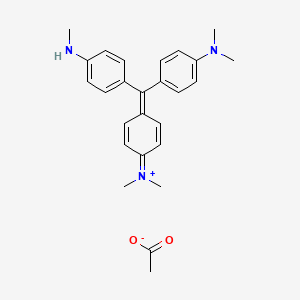
myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is a synthetic peptide compound. It is characterized by the presence of a myristoyl group attached to the N-terminal phenylalanine (Phe) residue, followed by a sequence of glutamic acid (Glu), arginine (Arg), and alanine (Ala) residues. This compound is often used in biochemical research due to its ability to penetrate cell membranes and interact with intracellular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The myristoyl group is introduced at the N-terminus of the peptide chain through acylation with myristic acid. The reaction conditions often involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: The peptide can participate in substitution reactions, where specific amino acid residues are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU and DIPEA are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.
科学研究应用
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide’s ability to penetrate cell membranes makes it useful for studying intracellular signaling pathways and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
作用机制
The mechanism of action of myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH involves its ability to interact with specific molecular targets within cells. The myristoyl group enhances the peptide’s hydrophobicity, facilitating its insertion into cell membranes. Once inside the cell, the peptide can bind to intracellular proteins, modulating their activity and influencing various signaling pathways.
相似化合物的比较
Similar Compounds
Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln: This compound is similar in structure but has a different sequence of amino acids, leading to distinct biological activities.
Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH Trifluoroacetate: Another related compound with a similar myristoylated peptide structure.
Uniqueness
Myristoyl-Phe-Glu-Glu-Glu-Arg-Ala-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of multiple glutamic acid residues may influence its solubility and interaction with other biomolecules.
属性
分子式 |
C47H75N9O14 |
|---|---|
分子量 |
990.1 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C47H75N9O14/c1-3-4-5-6-7-8-9-10-11-12-16-21-37(57)52-36(29-31-18-14-13-15-19-31)45(68)56-35(24-27-40(62)63)44(67)55-34(23-26-39(60)61)43(66)54-33(22-25-38(58)59)42(65)53-32(20-17-28-50-47(48)49)41(64)51-30(2)46(69)70/h13-15,18-19,30,32-36H,3-12,16-17,20-29H2,1-2H3,(H,51,64)(H,52,57)(H,53,65)(H,54,66)(H,55,67)(H,56,68)(H,58,59)(H,60,61)(H,62,63)(H,69,70)(H4,48,49,50)/t30-,32-,33-,34-,35-,36-/m0/s1 |
InChI 键 |
DIRBXVLNYZWQHC-VCAFKBFISA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


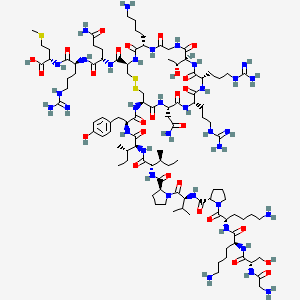
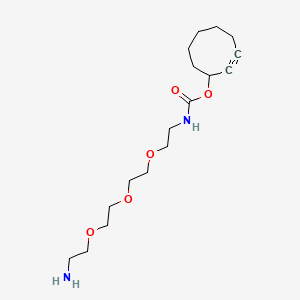
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
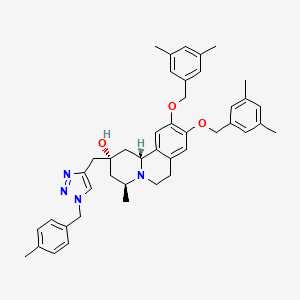
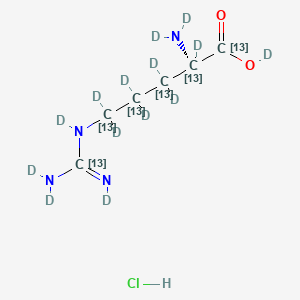
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
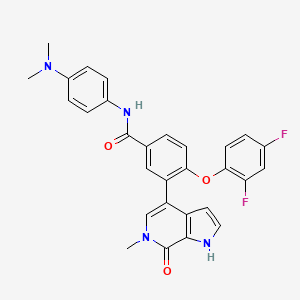
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
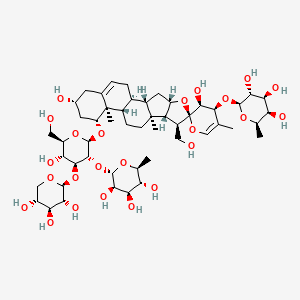
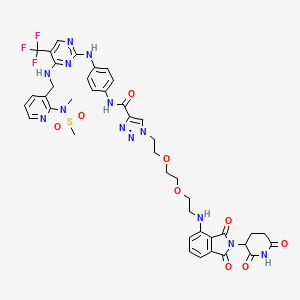
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
